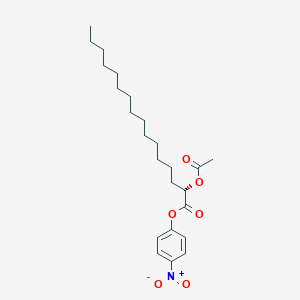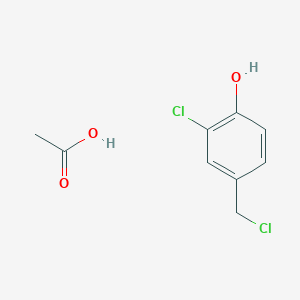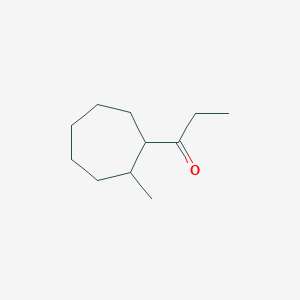![molecular formula C17H12N2O5S B14377136 8-{(E)-[(3-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid CAS No. 90094-17-0](/img/structure/B14377136.png)
8-{(E)-[(3-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-{(E)-[(3-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a nitrophenyl group, and a sulfonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-{(E)-[(3-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid typically involves the condensation of 3-nitrobenzaldehyde with 8-amino-1-naphthalenesulfonic acid under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently stabilized by the sulfonic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
8-{(E)-[(3-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
8-{(E)-[(3-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific biological pathways.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism by which 8-{(E)-[(3-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid exerts its effects is largely dependent on its interaction with molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfonic acid group enhances solubility and facilitates interactions with biological molecules. The compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-{(E)-[(3-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid: Characterized by its nitrophenyl and sulfonic acid groups.
8-{(E)-[(4-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid: Similar structure but with a different position of the nitro group.
8-{(E)-[(3-Aminophenyl)methylidene]amino}naphthalene-1-sulfonic acid: Contains an amino group instead of a nitro group.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
90094-17-0 |
|---|---|
Formule moléculaire |
C17H12N2O5S |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
8-[(3-nitrophenyl)methylideneamino]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C17H12N2O5S/c20-19(21)14-7-1-4-12(10-14)11-18-15-8-2-5-13-6-3-9-16(17(13)15)25(22,23)24/h1-11H,(H,22,23,24) |
Clé InChI |
ZHAWKDNUHSCNGM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)N=CC3=CC(=CC=C3)[N+](=O)[O-])C(=CC=C2)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione]](/img/structure/B14377055.png)
![8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid](/img/structure/B14377056.png)



![Dimethyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14377077.png)



![Propan-2-yl {3-ethyl-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14377103.png)


![2-O-[2-[2-(2-octoxycarbonylbenzoyl)oxyethoxy]ethyl] 1-O-octyl benzene-1,2-dicarboxylate](/img/structure/B14377119.png)
